molecular formula C15H14N2O3S B246185 1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE

1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B246185
M. Wt: 302.4 g/mol
InChI Key: FYUWKJWJGQARSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzoimidazoles This compound is characterized by the presence of a benzenesulfonyl group substituted with an ethoxy group at the para position, attached to a benzoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzenesulfonyl chloride and 1H-benzoimidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-ethoxybenzenesulfonyl chloride is added dropwise to a solution of 1H-benzoimidazole in an appropriate solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Stirring: Ensuring thorough mixing and reaction completion.

    Automated Systems: Employing automated systems for precise control of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Substitution Reactions: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C15H14N2O3S/c1-2-20-12-7-9-13(10-8-12)21(18,19)17-11-16-14-5-3-4-6-15(14)17/h3-11H,2H2,1H3

InChI Key

FYUWKJWJGQARSL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32

solubility

42.4 [ug/mL]

Origin of Product

United States

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